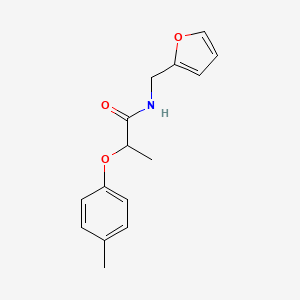

![molecular formula C16H15N3 B5570349 2'H-螺[环戊烷-1,3'-异喹啉]-1'(4'H)-亚甲基丙二腈](/img/structure/B5570349.png)

2'H-螺[环戊烷-1,3'-异喹啉]-1'(4'H)-亚甲基丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spirocyclic compounds are a unique class of chemicals where two rings are joined by a single shared atom. The compound likely involves a spiro linkage between a cyclopentane ring and an isoquinoline derivative, featuring a malononitrile moiety. Such structures are of interest in organic chemistry for their potential in pharmaceuticals and materials science due to their complex molecular architecture and functional diversity.

Synthesis Analysis

The synthesis of spirocyclic compounds typically involves strategies such as 1,3-dipolar cycloadditions, condensation reactions, and cyclizations that allow for the precise construction of the spiro linkage. For instance, Kisel et al. (2002) explored the synthesis of tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines, showcasing methodologies relevant to the construction of spiro compounds from bromomethylphenyl precursors through cycloalkylation and subsequent condensation with amines (Kisel, Kostyrko, & Kovtunenko, 2002).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro linkage, which significantly impacts their chemical reactivity and physical properties. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are employed to elucidate their detailed molecular architecture. For example, Shi et al. (2010) reported on the crystal structure of a spirocyclic compound, providing insight into its conformation and molecular geometry (Shi, Yang, Tang, Wang, & Li, 2010).

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, reflecting their rich chemical reactivity. They can undergo transformations such as cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. The work of Liu et al. (2019) on the diastereoselective synthesis of spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines via cascade double [3 + 2] cycloadditions exemplifies the complex reactions these structures can undergo (Liu, Sun, Zhang, & Yan, 2019).

科学研究应用

合成和结构研究

螺环体系合成:Kisel 等人(2002 年)的研究重点介绍了杂螺环体系衍生物的合成,从而产生了以前未描述的缩合螺环体系。这包括螺[5H-异喹啉[2,3-a]喹唑啉-7,1'-环戊烷]和螺[4H-噻吩[3',2':5,6]嘧啶并[1,2-b]异喹啉-6,1'-环戊烷]的形成,证明了螺环化合物在创建具有潜在独特性质的新型化学实体方面的多功能性 (Kisel, Kostyrko, & Kovtunenko, 2002).

1,3-偶极环加成:Stegmann、Uebelhart 和 Heimgartner(1983 年)报道了通过 1,3-偶极环加成合成螺 3-恶唑啉,展示了化学反应性和产生不同螺环结构的潜力。这项工作进一步强调了螺环化合物在构建复杂分子结构中的合成效用 (Stegmann, Uebelhart, & Heimgartner, 1983).

串联双环加成:Shi、Sun 和 Yan(2017 年)开发了一种涉及串联双[3 + 2]环加成反应的方法,从而合成了独特的螺[苯并[f]咪唑并[5,1,2-cd]吲哚并[4,2'-茚]衍生物。此过程突出了螺环化合物合成中可实现的复杂性以及创建生物活性分子的潜力 (Shi, Sun, & Yan, 2017).

属性

IUPAC Name |

2-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)15-14-6-2-1-5-12(14)9-16(19-15)7-3-4-8-16/h1-2,5-6,19H,3-4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBOPLUVQMAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C(=C(C#N)C#N)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenepropanedinitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

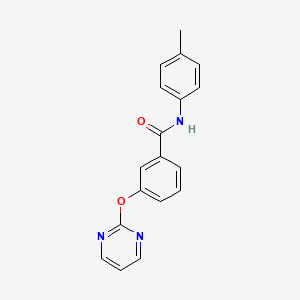

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)

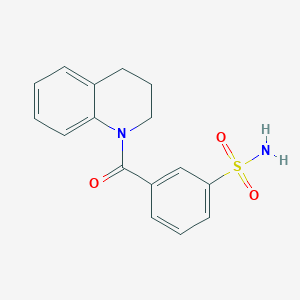

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

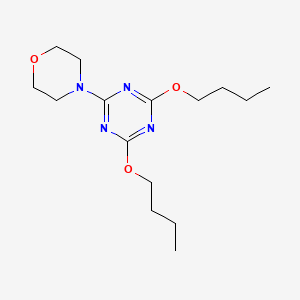

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5570299.png)

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)